molecular formula C16H13FN4S B11230073 3-(benzylsulfanyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

3-(benzylsulfanyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B11230073
M. Wt: 312.4 g/mol
InChI Key: YLRJZVYYWKRYDA-VXLYETTFSA-N
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Description

(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzylsulfanyl group, and a fluorophenyl group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, thiol derivatives, and appropriate nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The triazole ring and benzylsulfanyl group are key functional groups that contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-1-(2-FLUOROPHENYL)METHANIMINE is unique due to its combination of a triazole ring, benzylsulfanyl group, and fluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13FN4S

Molecular Weight

312.4 g/mol

IUPAC Name

(E)-N-(3-benzylsulfanyl-1,2,4-triazol-4-yl)-1-(2-fluorophenyl)methanimine

InChI

InChI=1S/C16H13FN4S/c17-15-9-5-4-8-14(15)10-19-21-12-18-20-16(21)22-11-13-6-2-1-3-7-13/h1-10,12H,11H2/b19-10+

InChI Key

YLRJZVYYWKRYDA-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=CN2/N=C/C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=CN2N=CC3=CC=CC=C3F

Origin of Product

United States

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